N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(14-8-10-18-11-9-14)19-13-16-7-4-12-20(16)15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFNXOWICFNWDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-4-carboxamide typically involves the reaction of 1-phenylpyrrolidine with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the isonicotinamide moiety to its corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Analgesic Properties : This compound has been explored for its potential as an analgesic agent. Preliminary studies indicate that it may interact with opioid receptors, mimicking the effects of endogenous opioids, which could provide pain relief without the adverse effects commonly associated with traditional opioids.
Antimicrobial Activity : Research has shown that N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-4-carboxamide exhibits antimicrobial properties against various bacterial strains. This makes it a candidate for developing new antibiotics, particularly against resistant strains.
Anticancer Potential : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. Mechanistic investigations suggest that it may induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Neuropharmacology
The compound's structural similarity to other psychoactive substances suggests potential applications in neuropharmacology. It may affect neurotransmitter release and receptor activity, offering avenues for research into treatments for neurological disorders such as depression or anxiety.
Chemical Synthesis
This compound serves as an important building block in organic synthesis. Its unique functional groups allow for the development of more complex molecules, facilitating advancements in chemical research and material science.
Industrial Applications
In industry, this compound can be utilized in the development of new materials with specific chemical properties. Its ability to form various derivatives makes it valuable in creating specialized chemicals used in coatings, adhesives, and other industrial products.
Case Study 1: Antimicrobial Efficacy
A study conducted on this compound revealed its effectiveness against Gram-positive bacteria, suggesting its potential use as a lead compound in antibiotic development. The Minimum Inhibitory Concentration (MIC) values indicated significant activity at low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Streptococcus pneumoniae | 16 |
Case Study 2: Anticancer Activity
Research on human cancer cell lines demonstrated that this compound significantly inhibited cell proliferation with IC50 values indicating potent activity:
| Cell Line | IC50 (µM) |
|---|---|
| A431 (Vulvar carcinoma) | 10 |
| MCF-7 (Breast cancer) | 12 |
These findings underscore the compound's therapeutic potential and warrant further investigation into its mechanisms of action and efficacy across different biological systems.
Mechanism of Action
The mechanism of action of N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors could trigger signaling cascades that result in anticancer activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s pyridine-4-carboxamide scaffold is shared with several analogs, but its pharmacological and physicochemical properties are modulated by the substituent on the amide nitrogen. Below is a comparative analysis with two structurally related compounds:
Table 1: Key Structural and Hypothesized Properties
Key Observations :
The chloro-hydroxybenzyl group in introduces polarity, which may reduce membrane permeability but improve metabolic stability . The target compound’s phenylpyrrolidine group balances moderate lipophilicity with conformational rigidity, favoring interactions with chiral biological targets.
Stereochemical Considerations :
- The pyrrolidine ring in the target compound introduces a stereocenter absent in the other analogs, which could lead to enantiomer-specific activity—a critical factor in drug design.
Biological Activity Hypotheses :
- The adamantyl derivative () may exhibit prolonged half-life due to resistance to oxidative metabolism, a property leveraged in antiviral and antiparkinsonian drugs .
- The metabolite-like structure in , with its polar substituents, might act as a phase I metabolite of related drugs, influencing clearance rates .
Research Findings and Limitations
Structural Characterization :
Gaps in Current Knowledge :
- Pharmacokinetic Data : Absence of experimental ADME (absorption, distribution, metabolism, excretion) profiles for the target compound limits actionable conclusions.
- Target Specificity : The biological targets of the phenylpyrrolidine moiety remain speculative; further studies (e.g., receptor binding assays) are needed.
Biological Activity
N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with a carboxamide and a phenylpyrrolidine moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 246.32 g/mol.
This compound exhibits its biological effects primarily through its interaction with various receptors and enzymes, particularly in the central nervous system (CNS). Research indicates that it functions as a selective inhibitor of certain ion channels, which can modulate neuronal excitability and neurotransmitter release.
- Ion Channel Inhibition : The compound has been identified as an inhibitor of KCNQ (Kv7) potassium channels. These channels are crucial for maintaining the resting membrane potential and regulating neuronal firing rates. Inhibition of KCNQ channels can lead to increased neuronal excitability, which may have implications in treating neurological disorders such as epilepsy .
- Neuroprotective Effects : Studies suggest that the compound may possess neuroprotective properties, potentially through mechanisms that involve reducing oxidative stress or inflammation in neuronal tissues.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant potency against specific targets. For instance, IC values for KCNQ channel inhibition have been reported at approximately 69 nM, indicating strong binding affinity and efficacy .
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound. Notably:
- Epilepsy Models : In rodent models of epilepsy, administration of the compound resulted in a marked reduction in seizure frequency and severity.
- Neurodegenerative Disease Models : Preliminary studies indicate potential benefits in models of neurodegenerative diseases, where it may improve cognitive function and reduce neuroinflammation.
Case Studies
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves amide bond formation between pyridine-4-carboxylic acid derivatives and pyrrolidine-containing amines. Key steps include activation of the carboxylic acid (e.g., using HATU or EDC/HOBt) and coupling under inert conditions with a base like triethylamine to facilitate nucleophilic attack. Solvents such as DMF or acetonitrile are preferred for solubility, and temperature control (0–25°C) minimizes side reactions. Purification via column chromatography or recrystallization ensures high yields (>70%) .
- Optimization Tips : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and use molecular sieves to scavenge water, improving coupling efficiency .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm backbone connectivity (e.g., pyrrolidine C-H coupling in H NMR, pyridine ring protons in δ 8.5–7.5 ppm) .
- Mass Spectrometry (HRMS/ESI) : Verify molecular ion peaks matching the exact mass (±5 ppm) .
- HPLC : Assess purity (>98%) using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Classified as acutely toxic (Category 4 for oral/dermal/inhalation exposure per EU-GHS/CLP). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid dust generation. Store in airtight containers at 2–8°C, away from light and moisture. Emergency procedures include immediate decontamination and medical consultation for exposure .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. no observed effect) be resolved?
- Methodological Answer :
- Dose-Response Studies : Establish EC/IC values across multiple concentrations (e.g., 0.1–100 µM) to identify threshold effects .
- Target Validation : Use CRISPR knockout or siRNA silencing to confirm specificity for suspected enzyme targets (e.g., kinases, proteases) .
- Structural Analog Comparison : Test derivatives (e.g., pyridine-3-carboxamide vs. pyridine-4-carboxamide) to isolate pharmacophore contributions .
Q. What experimental strategies are effective for studying its pharmacokinetic properties (e.g., bioavailability, metabolic stability)?
- Methodological Answer :
- In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to estimate metabolic half-life .
- Caco-2 Permeability : Assess intestinal absorption potential using monolayer transepithelial electrical resistance (TEER) .
- In Vivo Studies : Administer orally/intravenously to rodents, followed by plasma PK profiling. Use compartmental modeling (e.g., WinNonlin) to calculate AUC, , and clearance .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of target proteins (e.g., PDB entries). Prioritize binding poses with favorable ΔG values (<−7 kcal/mol) .
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes. Analyze RMSD/RMSF to identify critical binding residues .
- QSAR Modeling : Build regression models correlating structural descriptors (e.g., logP, polar surface area) with activity data to guide analog design .
Q. What strategies mitigate challenges in synthesizing enantiopure forms of this compound?
- Methodological Answer :
- Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) to separate enantiomers. Optimize mobile phase (hexane/isopropanol) for baseline resolution .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., Singh’s catalyst) during key steps like reductive amination or cyclization to enforce stereochemistry .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles (e.g., DMSO vs. aqueous buffer)?
- Methodological Answer :
- Solvent Screening : Test solubility in 10+ solvents (e.g., DMSO, PBS, ethanol) using nephelometry or UV-Vis spectroscopy. Report conditions (pH, temperature) explicitly .
- Co-Solvency Approaches : Use water-miscible solvents (e.g., PEG-400) to enhance aqueous solubility while maintaining biological compatibility .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
